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Introduction

The assessment of antioxidant activity is a critical aspect of natural product research, functional
food development, and the discovery of novel therapeutic agents. Plant-derived extracts are
rich sources of bioactive compounds with antioxidant potential, primarily attributed to phenolics,
flavonoids, and other secondary metabolites. The Cupric lon Reducing Antioxidant Capacity
(CUPRAC) assay is a robust and versatile spectrophotometric method for determining the total
antioxidant activity of a sample. This method is based on the reduction of the cupric ion (Cu?*)
to the cuprous ion (Cu*) by antioxidants in the presence of neocuproine, which forms a stable,
colored complex with Cu*. The intensity of the color, measured at 450 nm, is directly
proportional to the antioxidant capacity of the sample.

The CUPRAC assay offers several advantages over other antioxidant activity assays, such as
the Folin-Ciocalteu, FRAP, and DPPH methods. It is performed at a physiological pH of 7.0,
making it more relevant to biological systems.[1][2] The reagents are stable, low-cost, and the
assay is applicable to both hydrophilic and lipophilic antioxidants.[2][3] Furthermore, the
CUPRAC method is capable of measuring thiol-type antioxidants, such as glutathione, to which
some other assays are not sensitive.[2][4]
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These application notes provide a detailed protocol for the quantification of antioxidant activity
in plant extracts using the neocuproine-based CUPRAC assay, along with a compilation of
antioxidant capacity data from various plant sources to facilitate comparative analysis.

Principle of the CUPRAC Assay

The CUPRAC assay is an electron transfer-based method.[1] The core of the assay is the
reduction of the cupric-neocuproine complex (Cu(ll)-Nc) to the more stable cuprous-
neocuproine complex (Cu(l)-Nc) by antioxidant compounds present in the plant extract. The
Cu(l)-Nc complex is a bright yellow-orange chromophore with a maximum absorbance at 450
nm.[3][5] The antioxidant capacity of the sample is quantified by comparing its absorbance to
that of a standard antioxidant, typically Trolox, a water-soluble analog of vitamin E. The results
are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The underlying chemical reaction is as follows:

n Cu(Nc)22* + n-electron reductant (antioxidant) <~ n Cu(Nc)z* + n-electron oxidized product +
n H*[5]

Data Presentation: Antioxidant Capacity of Various
Plant Extracts

The following tables summarize the antioxidant capacity of different plant extracts as
determined by the CUPRAC assay, expressed in Trolox Equivalent Antioxidant Capacity
(TEAC). These values provide a comparative reference for researchers.

Table 1: CUPRAC Antioxidant Capacity of Selected Herbal Plant Extracts
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Antioxidant
Plant Species Part Used Extraction Solvent Capacity (umol
TEIg)
Thymus sp. Aerial parts Methanol 2701+ 35
Chaerophyllum sp. Aerial parts Methanol 1708 = 26
Allium sp. Bulbs Methanol ~1500
Prangos sp. Aerial parts Methanol ~1200
Ferula sp. Aerial parts Methanol ~1200

Source: Adapted from studies on herbal plants used in Van Herby cheese.[4][6]

Table 2: CUPRAC Antioxidant Capacity of Selected Fruit and Vegetable Extracts

Antioxidant
Plant Source Part Used Extraction Solvent Capacity (umol
TEIg)
Rosa canina L. ) N )
) Fruit Not Specified High
(Rosehip)
Malus domestica L. ] -~
Fruit Not Specified Moderate
(Apple)
Prunus persica L. ) 5
Fruit Not Specified Moderate
(Peach)
Cydonia oblonga Mill. ) N
) Fruit Not Specified Moderate
(Quince)
Armeniaca vulgaris ) a
, Fruit Not Specified Moderate
Lam. (Apricot)
Pyracantha coccinea ] N ]
Fruit Not Specified High

M. Roem. (Firethorn)
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Source: Adapted from a study on the assessment of antioxidant capacity of some medicinal
plants.[7] Note: The original study provided qualitative comparisons; relative terms are used
here.

Table 3: Comparison of Antioxidant Capacities of Tea Extracts by Different Methods

Tea Type CUPRAC (pmol TEIg) FRAP (pmol TEI/g)
Green Tea 3805 + 35 2668 *+ 29

Oolong Tea ~3200 ~2200

Black Tea 2701 35 1708 = 26

Source: Adapted from a study on spectrophotometric methods for determining TEAC of tea.[6]

Experimental Protocols

This section provides a detailed methodology for performing the CUPRAC assay on plant
extracts.

Reagent Preparation

o Copper(ll) Chloride (CuClz) Solution (10 mM): Dissolve 0.1705 g of CuClz:2H20 in deionized
water and make up to 100 mL in a volumetric flask.

» Neocuproine (Nc) Solution (7.5 mM): Dissolve 0.1562 g of neocuproine in 96% ethanol
and make up to 100 mL in a volumetric flask.

e Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve 7.708 g of ammonium acetate in
deionized water and make up to 100 mL. Adjust the pH to 7.0 using acetic acid or ammonia
solution.

o Trolox Standard Stock Solution (1 mM): Prepare by dissolving an accurately weighed
amount of Trolox in 96% ethanol. Further dilutions should be made with the same solvent to
prepare working standard solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

Plant Extract Preparation
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The preparation of the plant extract is a critical step that can significantly influence the results.
The choice of solvent and extraction method should be optimized based on the plant material
and the target antioxidant compounds. A general procedure is as follows:

e Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
e Grind the dried material into a fine powder.

o Extract a known weight of the powder with a suitable solvent (e.g., methanol, ethanol,
acetone, or water) using methods such as maceration, sonication, or Soxhlet extraction.

 Filter the extract to remove solid particles.

e The solvent may be evaporated to obtain a dry extract, which can then be redissolved in a
suitable solvent for the assay. Alternatively, the initial liquid extract can be used directly after
appropriate dilution.

CUPRAC Assay Protocol (Microplate Method)

This protocol is adapted for a 96-well microplate format for high-throughput analysis.

e Pipette Reagents:

[¢]

Add 40 L of the plant extract (appropriately diluted) or Trolox standard solutions into the
wells of a 96-well microplate.

[¢]

Add 40 pL of CuClz solution (10 mM) to each well.

o

Add 40 pL of neocuproine solution (7.5 mM) to each well.

[e]

Add 40 pL of ammonium acetate buffer (1 M, pH 7.0) to each well.

 Incubation: Mix the contents of the wells gently and incubate the microplate at room
temperature for 30 minutes in the dark. For some slow-reacting antioxidants, incubation at
50°C for 20 minutes may be necessary.[8]

o Absorbance Measurement: Measure the absorbance of the solution in each well at 450 nm
using a microplate reader.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1678164?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1007/978-1-60327-517-0_14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Blank Measurement: Prepare a reagent blank by mixing all the reagents except the plant
extract/standard, replacing it with the extraction solvent. Subtract the absorbance of the
blank from the absorbance of the samples and standards.

» Calibration Curve: Plot the absorbance of the Trolox standards against their concentration to
generate a calibration curve.

o Calculation of Antioxidant Capacity: Determine the Trolox equivalent concentration of the
plant extract from the calibration curve. The antioxidant capacity is then expressed as pumol
of Trolox equivalents per gram of dry plant material (umol TE/g).
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Caption: Chemical principle of the CUPRAC assay.

Experimental Workflow for the CUPRAC Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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